molecular formula C13H13NO4 B2622116 (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid CAS No. 332849-43-1

(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid

Cat. No.: B2622116
CAS No.: 332849-43-1
M. Wt: 247.25
InChI Key: QRCBYVIWCYKBLB-UHFFFAOYSA-N
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Description

(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid is a compound that features a pyrrolidine ring substituted with a benzyl group and two oxo groups at the 2 and 5 positions

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxo groups or reduce other functional groups present in the molecule.

    Substitution: The benzyl group can be substituted with other groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles or electrophiles depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-benzyl-2,5-dioxopyrrolidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-11-7-10(6-9-4-2-1-3-5-9)13(18)14(11)8-12(16)17/h1-5,10H,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCBYVIWCYKBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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